![molecular formula C10H18N2O2 B6616912 tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate CAS No. 1895870-72-0](/img/structure/B6616912.png)
tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate is a chemical compound with a unique bicyclic structure. . The compound’s structure features a tert-butyl group attached to a bicyclic azabicyclohexane ring, which imparts distinct chemical properties.
Métodos De Preparación
The synthesis of tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate typically involves the reaction of a suitable azabicyclohexane derivative with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually carried out at low temperatures to ensure high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the azabicyclohexane ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azabicyclohexane derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors.
Medicine: The compound has potential applications in drug development. Its unique structure and reactivity make it a candidate for the design of novel therapeutic agents.
Industry: In industrial research, the compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable carbamate linkages with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparación Con Compuestos Similares
tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate: This compound has a similar bicyclic structure but features an oxygen atom in the ring, which imparts different chemical properties.
tert-Butyl (1R,3r,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate: Another similar compound with an oxygen atom in the ring, but with different stereochemistry, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its azabicyclohexane ring structure, which provides distinct reactivity and stability compared to its oxygen-containing counterparts.
Propiedades
Número CAS |
1895870-72-0 |
|---|---|
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13)/t7-,10+/m0/s1 |
Clave InChI |
IJHTZGBRXSYOMG-OIBJUYFYSA-N |
SMILES |
CC(C)(C)OC(=O)NC12CC1CNC2 |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@]12C[C@H]1CNC2 |
SMILES canónico |
CC(C)(C)OC(=O)NC12CC1CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


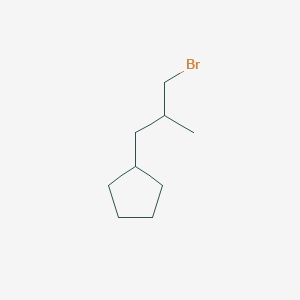
![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)
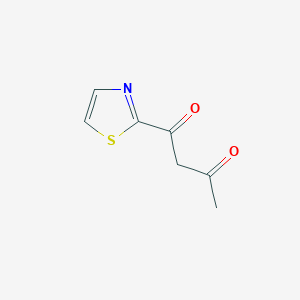
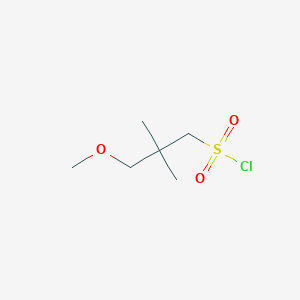

![[4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride](/img/structure/B6616882.png)
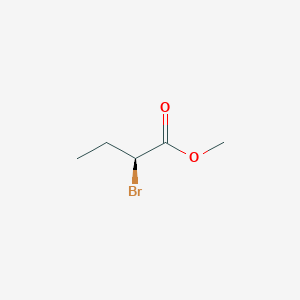
![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)

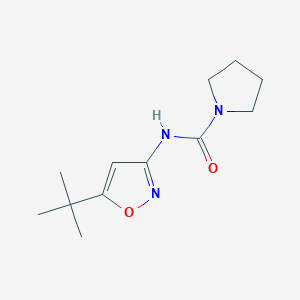

![1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylicacid](/img/structure/B6616934.png)

